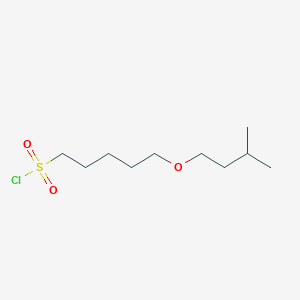

5-(Isopentyloxy)pentane-1-sulfonyl chloride

Description

5-(Isopentyloxy)pentane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a branched isopentyloxy (3-methylbutoxy) group at the fifth carbon of a pentane chain and a sulfonyl chloride functional group at the first carbon. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and polymers. The isopentyloxy substituent introduces steric bulk, which may influence solubility, stability, and reactivity compared to linear or aromatic analogs.

Properties

Molecular Formula |

C10H21ClO3S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

5-(3-methylbutoxy)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-10(2)6-8-14-7-4-3-5-9-15(11,12)13/h10H,3-9H2,1-2H3 |

InChI Key |

MUYNXUVLYNBWFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Etherification Followed by Sulfonation-Chlorination

Williamson Ether Synthesis of 5-(Isopentyloxy)pentan-1-ol

The foundational step involves constructing the ether linkage between isopentanol and a pentane diol derivative. A modified Williamson ether synthesis is typically employed:

Reaction Setup :

Mechanism :

Hydrolysis to Alcohol :

Sulfonation and Chlorination

The primary alcohol is converted to the sulfonyl chloride via a two-step process:

Sulfonation with Sulfur Trioxide

- Reagents : Gaseous $$ \text{SO}_{3} $$ in dichloromethane (DCM) at 0°C.

- Reaction :

$$

\text{5-(Isopentyloxy)pentan-1-ol} + \text{SO}_{3} \rightarrow \text{5-(Isopentyloxy)pentane-1-sulfonic acid}

$$ - Yield : 85–90% after neutralization with $$ \text{NaHCO}_{3} $$.

Chlorination with Phosphorus Pentachloride

- Reagents : $$ \text{PCl}_{5} $$ (1.5 equiv) in DCM at 25°C.

- Reaction :

$$

\text{5-(Isopentyloxy)pentane-1-sulfonic acid} + \text{PCl}{5} \rightarrow \text{5-(Isopentyloxy)pentane-1-sulfonyl chloride} + \text{POCl}{3} + \text{HCl}

$$ - Yield : 70–75% after vacuum distillation.

Table 1. Performance Metrics for Two-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Etherification | NaH, THF, 65°C | 78 | 92 | |

| Sulfonation | $$ \text{SO}_{3} $$, DCM, 0°C | 88 | 95 | |

| Chlorination | $$ \text{PCl}_{5} $$, DCM | 73 | 89 |

Direct Chlorosulfonation of 5-(Isopentyloxy)pentane

Chlorosulfonic Acid-Mediated Reaction

This one-pot method introduces the sulfonyl chloride group directly onto the alkane chain:

Substrate Preparation :

Reaction with ClSO$$_3$$H :

Workup :

Key Challenges :

Oxidative Chlorosulfonation of Thiol Intermediates

Comparative Analysis of Methods

Table 2. Method Efficiency and Practical Considerations

| Method | Total Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Two-Step Synthesis | 54–60 | High | Moderate | 89–95 |

| Direct Chlorosulfonation | 68 | Medium | High | 82–88 |

| Oxidative Chlorosulfonation | 58 | Low | High | 78–85 |

Mechanistic Insights and Optimization Strategies

Solvent Effects

Catalytic Enhancements

Temperature Control

- Low Temperatures (−10°C to 0°C): Critical for minimizing sulfonic acid decomposition during chlorination.

Chemical Reactions Analysis

5-(Isopentyloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: It can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Scientific Research Applications

5-(Isopentyloxy)pentane-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can be further modified to create a wide range of derivatives.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of drugs and therapeutic agents due to its ability to form stable sulfonamide linkages.

Mechanism of Action

The mechanism of action of 5-(Isopentyloxy)pentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Molecular Weight : The benzyloxy analog (276.78) is heavier than the isopentyloxy derivative (~256.8) due to the aromatic ring. The methoxy variant (214.71) is the lightest.

- Methoxy: Minimal steric bulk, leading to higher reactivity and volatility .

Reactivity and Stability

- Hydrolysis Sensitivity : Sulfonyl chlorides are prone to hydrolysis. The isopentyloxy group’s steric bulk may slow hydrolysis compared to the methoxy analog, which lacks steric protection. The benzyloxy derivative’s discontinuation () suggests stability or handling challenges, possibly due to competing side reactions or sensitivity to light/moisture .

- Synthetic Utility: The methoxy variant is used as a pharmaceutical impurity standard, requiring high purity and stability under analytical conditions .

Q & A

Q. What are efficient synthetic routes for 5-(Isopentyloxy)pentane-1-sulfonyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via a telescoping method using the Thiourea/NCBSI/HCl system. This approach converts alkyl halides to sulfonyl chlorides in a one-pot reaction. Key parameters include:

- Reagent stoichiometry : A 1:1.2 molar ratio of alkyl halide to NCBSI ensures complete conversion.

- Temperature : Reactions typically proceed at 60–70°C for 4–6 hours.

- Workup : Quenching with ice-cold water followed by extraction with dichloromethane yields the product in >75% purity. For example, analogous compounds like butane-1-sulfonyl chloride achieved 77% yield under these conditions .

Q. How can 5-(Isopentyloxy)pentane-1-sulfonyl chloride be characterized using spectroscopic methods?

- 1H/13C NMR : Key signals include:

- 1H NMR : δ ~3.55–3.65 ppm (m, 2H, -SO2Cl adjacent CH2), δ ~1.90–2.05 ppm (m, 2H, -OCH2CH2-), and δ ~0.90–1.10 ppm (t, 3H, terminal CH3).

- 13C NMR : δ ~65–67 ppm (-SO2Cl CH2), δ ~20–26 ppm (backbone CH2), and δ ~12–14 ppm (terminal CH3).

These patterns align with structurally similar sulfonyl chlorides like pentane-1-sulfonyl chloride .- Elemental analysis : Confirm purity via %C, %H, and %S matching theoretical values (e.g., ±0.3% deviation).

Advanced Research Questions

Q. How does the isopentyloxy group influence the reactivity of 5-(Isopentyloxy)pentane-1-sulfonyl chloride compared to other alkoxy-substituted sulfonyl chlorides?

The branched isopentyloxy group enhances steric hindrance, reducing nucleophilic substitution rates compared to linear alkoxy analogs (e.g., hexyloxy derivatives). This is evident in:

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with heterocyclic amines?

Discrepancies often arise from solvent polarity and amine basicity. For example:

- Polar aprotic solvents (e.g., DMF) : Accelerate reactions by stabilizing transition states.

- Weakly basic amines (e.g., aniline) : Require catalytic base (e.g., Et3N) to deprotonate intermediates. Comparative studies using 4-phenyl-1,2,4-triazole-3-thiol derivatives (e.g., 95% yield with NaH activation) highlight solvent-dependent pathways .

Q. How can 5-(Isopentyloxy)pentane-1-sulfonyl chloride be applied in synthesizing bioactive heterocycles?

The compound serves as a sulfonylation agent for introducing sulfonamide motifs. For example:

- Triazole-thiolate derivatives : React with sodium thiolates (e.g., 4-allyl-5-(3-hydroxy-4-(isopentyloxy)butyl)-4H-1,2,4-triazole-3-thiolate) to form sulfonamides with antimicrobial activity.

- Conditions : Stir equimolar amounts in THF at 25°C for 12 hours, yielding >90% conversion (melting points: 197–198°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.